5-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)furan-2-carboxamide
Description
This compound is a brominated furan carboxamide derivative featuring a 1,1-dioxo-2,3-dihydrothiophene (sulfolene) ring and a 4-methylphenyl substituent. Its structure combines a furan-2-carboxamide core with a bromine atom at the 5-position, a sulfolene moiety at the N-position, and a para-methylphenyl group. The sulfolene ring introduces a rigid, electron-deficient environment due to the sulfone group, while the bromine and methylphenyl substituents contribute to steric and electronic modulation .
Properties
IUPAC Name |
5-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4S/c1-11-2-4-12(5-3-11)18(13-8-9-23(20,21)10-13)16(19)14-6-7-15(17)22-14/h2-9,13H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVBGIBGRSENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.3 g/mol. The structure features a furan ring, a dioxo-dihydrothiophene moiety, and a brominated phenyl group, which are critical for its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrN2O4S |
| Molecular Weight | 396.3 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Furan, Dioxo, Thiophene, Bromine |
Synthesis
The synthesis of this compound typically involves several steps including oxidation and substitution reactions. Common reagents include hydrogen peroxide for oxidation and palladium on carbon for reduction processes. The synthetic pathway is crucial for ensuring the purity and efficacy of the compound in biological assays.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties . Research indicates that it can interact with various biological targets such as enzymes and receptors involved in cancer progression. For instance, compounds with similar structures have shown significant activity against multiple cancer cell lines.
Case Study: Antitumor Activity Assessment
In a study evaluating the antitumor effects of various compounds similar to this compound, it was found that certain analogs demonstrated potent activity against human tumor cells including Mia PaCa-2 and HepG2 cell lines. The structure-activity relationship (SAR) indicated that modifications to the thiophene moiety could enhance cytotoxicity.
Anti-inflammatory Effects
Additionally, this compound has shown potential anti-inflammatory effects in preliminary assays. The presence of the dioxo group is believed to contribute to its ability to modulate inflammatory pathways.
Table 2: Biological Activity Overview
| Activity Type | Observations |
|---|---|
| Anticancer | Significant activity against cancer cell lines (e.g., Mia PaCa-2) |
| Anti-inflammatory | Modulation of inflammatory cytokines observed in vitro |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Potential binding to key enzymes involved in cancer metabolism.
- Receptor Modulation : Interaction with receptors that regulate cell proliferation and survival.
The brominated phenyl group enhances hydrophobic interactions with these biological targets, while the dioxo-dihydrothiophene moiety may participate in redox reactions or hydrogen bonding.
Future Directions
Further pharmacological evaluations are necessary to confirm these preliminary findings and to elucidate the full spectrum of biological activities associated with this compound. Investigations into its safety profile and efficacy in vivo are critical for advancing its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Dihydrothiophene-Containing Carboxamides
- 5-Amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5ab) : Key Differences: Replaces the sulfolene ring with a non-oxidized dihydrothiophene and incorporates a cyano group and phenylcarbamoyl substituent. Physical Data: Melting point = 279–281°C; IR peaks at 3376 cm⁻¹ (NH), 1676 cm⁻¹ (C=O).
- N-{[5-(3,4-Dichlorophenyl)Furan-2-yl]Methyl}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)Thiophene-2-Carboxamide :
- Key Differences : Substitutes bromine with dichlorophenyl and replaces the furan-2-carboxamide with a thiophene-2-carboxamide.
- Impact : Increased halogenation enhances lipophilicity (ClogP ~4.2 vs. ~3.8 for the target compound).
Bromophenyl-Substituted Furan Carboxamides
- 5-(4-Bromophenyl)-N-[4-(Diethylamino)Phenyl]-2-(Trifluoromethyl)Furan-3-Carboxamide (47y) : Key Differences: Lacks the sulfolene ring but includes a trifluoromethyl group and diethylamino substituent. Impact: The trifluoromethyl group increases metabolic stability, while the diethylamino group enhances solubility in polar solvents (e.g., logP = 3.1 vs. 3.5 for the target compound).
- 6-{[2-(4-Bromophenyl)-2-Oxoethyl]Thio}-5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-2-Methyl-1,4-Dihydropyridine-3-Carboxamide (AZ257) : Key Differences: Integrates a 1,4-dihydropyridine core and a methoxyphenyl group. Impact: The dihydropyridine ring introduces redox activity, which may limit stability under oxidative conditions.
Functional Group Comparison
Pharmacological and Physicochemical Implications
- Bromine vs. Chlorine : Bromine’s larger atomic radius in the target compound may improve π-π stacking in hydrophobic binding pockets compared to chlorine in .
- Sulfolene vs.
- Methylphenyl vs. Methoxyphenyl : The methyl group in the target compound offers steric bulk without electron-donating effects, contrasting with the methoxy group’s electron-donating capacity in AZ257 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
